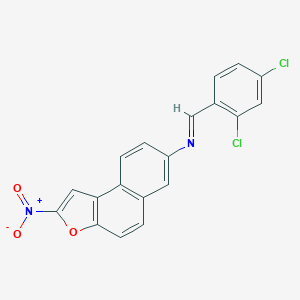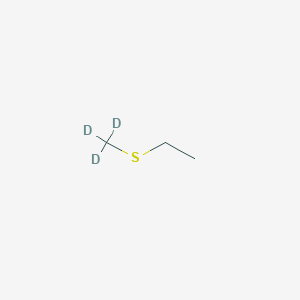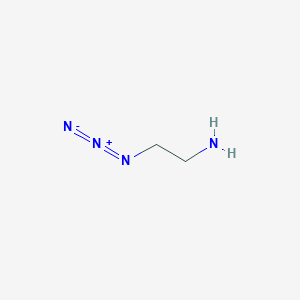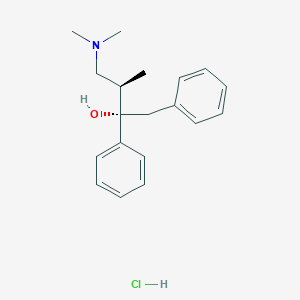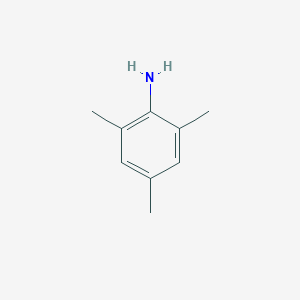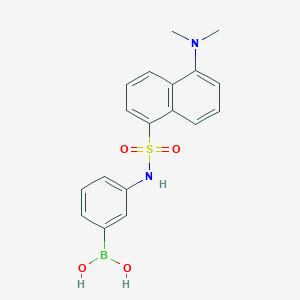
3-(Dansylamino)phenylboronic acid
Descripción general
Descripción
3-(Dansylamino)phenylboronic acid is a phenylboronic acid derivative that can be used for glucose detection . It is also a carbohydrate ligand in cell studies and a potent boronic acid serine protease inhibitor .
Chemical Reactions Analysis
3-(Dansylamino)phenylboronic acid has been used in various studies, including the development of a novel nanoprobe for glucose detection . The compound’s boronic acid group allows it to interact with saccharides, making it useful in such applications .Physical And Chemical Properties Analysis
3-(Dansylamino)phenylboronic acid has a molecular weight of 370.23 g/mol . It appears as a light yellow crystalline solid . More detailed physical and chemical properties may be available in its Material Safety Data Sheet .Aplicaciones Científicas De Investigación
1. Fluorescence Imaging for Cell Surface Detection
3-(Dansylamino)phenylboronic acid (DAPB) has been employed in fluorescence imaging for in situ detection of cell surface sialic acid (SA). This application is significant in cancer research, as the expression level of SA is closely associated with cancer. DAPB's role in this process involves competitive binding with SA, leading to fluorescence on SA-abundant cell surfaces. This method offers a convenient visualization approach for analyzing SA on cell membranes and has potential in developing anti-cancer therapies (Qian et al., 2015).
2. Release Systems in Polymer-Coated Magnetic Particles
DAPB has been utilized in the study of hydrogen peroxide (H2O2)-induced release from polymer-coated magnetic particles. These particles, when coated with multilayer films containing DAPB, can release the compound in response to H2O2. This property is considered for potential use in H2O2- and glucose-sensitive drug delivery systems, highlighting DAPB's role in responsive release mechanisms (Sato et al., 2014).
3. Sugar Chemosensor Development
DAPB has been identified as a fluorescent detector for sugars like fructose. Its ability to switch off via the Photoinduced Electron Transfer (PET) of the boronate ion makes it a valuable tool in sugar sensing applications. This functionality allows for a detailed understanding of the sugar-binding mechanisms and aids in developing effective sugar chemosensors (Crespo‐Otero et al., 2008).
4. Application in Tumor Targeting and Penetration
DAPB has been incorporated into phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration. These nanoparticles show improved tumor-homing activity, resulting in better tumor accumulation and antitumor effects. This application demonstrates the potential of DAPB in targeted drug delivery, especially in cancer treatment (Wang et al., 2016).
5. Glucose-Responsive Drug Delivery
DAPB's integration into phenylboronic acid-based glucose-responsive materials has seen advancements, particularly in insulin delivery. These materials are critical in constructing glucose-responsive systems for drug delivery, showcasing DAPB's role in creating responsive and targeted therapeutic applications (Ma & Shi, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXMKSYBCDTGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226723 | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dansylamino)phenylboronic acid | |
CAS RN |
75806-94-9 | |
| Record name | FluoroBora I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



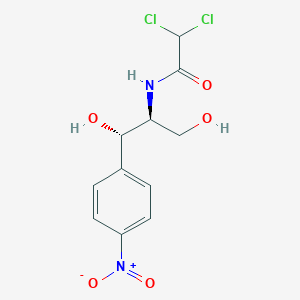

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)


